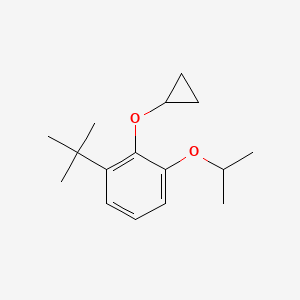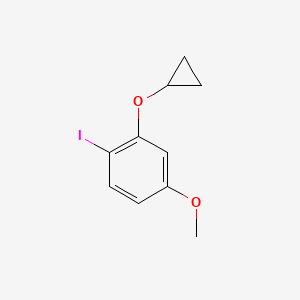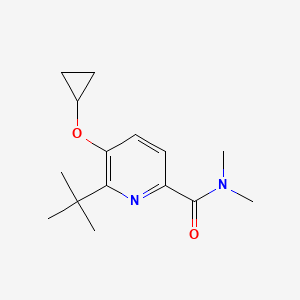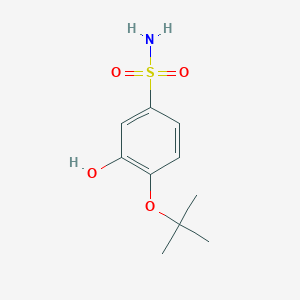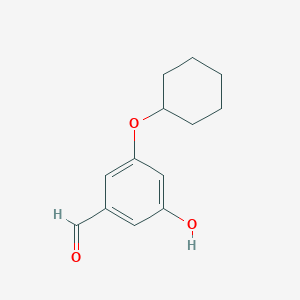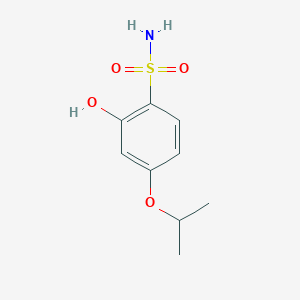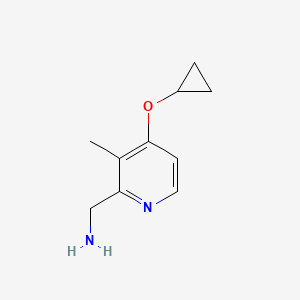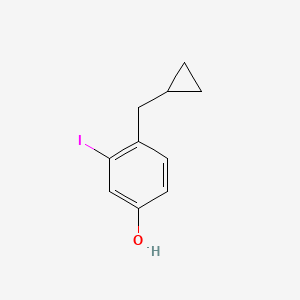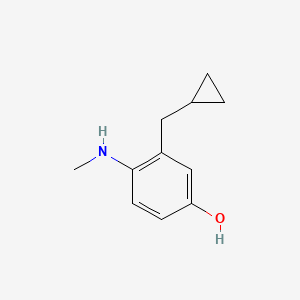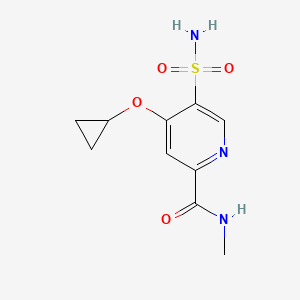
4-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29 g/mol It is known for its unique structure, which includes a cyclopropoxy group, a methyl group, and a sulfamoyl group attached to a picolinamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Picolinamide Backbone:
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a sulfonation reaction, where a suitable sulfonating agent is used to attach the sulfamoyl group to the picolinamide backbone.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyclopropoxy-N-methyl-4-sulfamoylpicolinamide: This compound has a similar structure but with the positions of the cyclopropoxy and sulfamoyl groups reversed.
4-Cyclopropoxy-5-sulfamoylpicolinamide: Another similar compound with a slight variation in the structure.
Uniqueness
4-Cyclopropoxy-N-methyl-5-sulfamoylpicolinamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H13N3O4S |
|---|---|
Molekulargewicht |
271.30 g/mol |
IUPAC-Name |
4-cyclopropyloxy-N-methyl-5-sulfamoylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H13N3O4S/c1-12-10(14)7-4-8(17-6-2-3-6)9(5-13-7)18(11,15)16/h4-6H,2-3H2,1H3,(H,12,14)(H2,11,15,16) |
InChI-Schlüssel |
MFNDHPFYLPDABV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=NC=C(C(=C1)OC2CC2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


